5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine

Catalog No.
S15503367
CAS No.
M.F
C10H10FN3S2
M. Wt
255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol...

Product Name

5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine

Molecular Formula

C10H10FN3S2

Molecular Weight

255.3 g/mol

InChI

InChI=1S/C10H10FN3S2/c1-12-9-13-14-10(16-9)15-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13)

InChI Key

FBVSLIFPYCGALY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)SCC2=CC=C(C=C2)F

5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic compound with the molecular formula C10H10FN3S2C_{10}H_{10}FN_3S_2 and a molecular weight of approximately 255.3 g/mol. It is classified as a thiadiazole derivative, which is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms, along with sulfur. The compound features a 4-fluorobenzyl group attached via a thioether linkage to the thiadiazole ring, making it of interest for various chemical and biological applications. Its CAS number is 292064-75-6, and it is recognized for its potential bioactivity and utility in medicinal chemistry .

The chemical reactivity of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine can be attributed to the presence of the thiadiazole ring and the thioether moiety. Common reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The thiadiazole ring can undergo reduction under certain conditions, potentially altering its biological activity.
  • Condensation Reactions: The amine group can participate in condensation reactions to form more complex molecules.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles .

5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine has shown promising biological activities in preliminary studies. Compounds containing thiadiazole rings are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity: Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Some studies suggest that similar compounds may inhibit cancer cell proliferation through multiple mechanisms.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated potential in reducing inflammation in preclinical models.

The specific biological activities of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine require further investigation through in vitro and in vivo studies to establish efficacy and safety profiles .

The synthesis of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine typically involves several steps:

  • Preparation of Thiadiazole: Starting from 2-amino-5-mercapto-1,3,4-thiadiazole, the compound can be synthesized through cyclization reactions involving appropriate precursors.
  • Thioether Formation: The thioether linkage is formed by reacting the thiol group of the thiadiazole with an appropriate electrophile such as 4-fluorobenzyl chloride or bromide under basic conditions.
  • Methylation: The N-methyl group can be introduced using methyl iodide or another suitable methylating agent in the presence of a base.

This multi-step synthesis allows for the introduction of various functional groups that can modulate the compound's properties .

5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine has potential applications in several fields:

  • Pharmaceutical Development: Due to its promising biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Thiadiazole derivatives are explored for their potential use as fungicides or herbicides due to their bioactivity against plant pathogens.
  • Material Science: The unique properties of thiadiazole compounds make them suitable candidates for developing novel materials with specific electronic or optical characteristics .

Interaction studies involving 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine focus on understanding its binding affinity and mechanism of action with biological targets. These studies typically include:

  • Molecular Docking Studies: Computational techniques to predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Binding Assays: Experimental methods to measure binding affinity and kinetics with target biomolecules.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine. Here are some notable examples:

Compound NameStructureUnique Features
5-(4-Chlorobenzyl)thio-N-methyl-1,3,4-thiadiazol-2-amineStructureContains chlorine instead of fluorine; potential differences in biological activity due to halogen substitution.
5-(Phenylthio)-N-methyl-1,3,4-thiadiazol-2-amineStructureLacks halogen substituents; may exhibit different pharmacological properties.
5-(2-Chloroethylthio)-N-methyl-1,3,4-thiadiazol-2-aminesStructureIncorporates a chloroethyl group; potentially different reactivity profiles.

The uniqueness of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amines lies in its specific halogen substitution and thioether functionality, which may confer distinct biological activities compared to these similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

255.03001784 g/mol

Monoisotopic Mass

255.03001784 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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